(4-Bromo-3-chlorophenyl)hydrazine
Description
Retrosynthetic Analysis of (4-Bromo-3-chlorophenyl)hydrazine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnection breaks the nitrogen-nitrogen (N-N) bond of the hydrazine (B178648) group. This disconnection points to an aryl diazonium salt as the key intermediate, or synthon.
A further disconnection of the carbon-nitrogen (C-N) bond in the diazonium salt leads back to the corresponding aromatic amine, 4-bromo-3-chloroaniline (B1265746). amazonaws.com This aniline (B41778) is a readily available starting material. nih.gov Therefore, the forward synthesis involves the diazotization of 4-bromo-3-chloroaniline to form the diazonium salt, followed by a reduction step to yield the target hydrazine.
Classical Synthetic Routes to Arylhydrazines
The formation of arylhydrazines from aryl diazonium salts is a cornerstone of aromatic chemistry. This transformation is achieved through controlled reduction, which preserves the nitrogen-nitrogen bond while converting the diazonium group into a hydrazine.
The most traditional and widely used method for converting aryl diazonium salts to arylhydrazines is through reduction. nptel.ac.in This can be accomplished using several reagents:
Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): Treatment of a cold diazonium salt solution with sodium sulfite or bisulfite is a common method. The reaction proceeds through an intermediate azo-sulfite, which is then hydrolyzed to furnish the arylhydrazine. nptel.ac.inscienceinfo.com
Stannous Chloride (SnCl₂): In a highly acidic medium, such as concentrated hydrochloric acid, stannous chloride is an effective reducing agent for this conversion. scienceinfo.comgoogle.comguidechem.com The arylhydrazine is often precipitated as its hydrochloride salt.
These classical methods are reliable and have been used for over a century to prepare a wide variety of substituted arylhydrazines.
| Reducing Agent | Typical Conditions | Reference |
| Sodium Sulfite / Bisulfite | Cold aqueous solution, followed by acid hydrolysis | nptel.ac.inscienceinfo.comprepchem.com |
| Stannous Chloride (SnCl₂) | Concentrated HCl, low temperature | scienceinfo.comgoogle.comguidechem.com |
| Zinc Dust | Aqueous solution | libretexts.org |
Concerns over the use of heavy metals like tin have led to the development of alternative, "greener" reduction methods.
L-Ascorbic Acid (Vitamin C): A heavy-metal-free reduction can be performed using L-ascorbic acid in an aqueous medium. acs.org This method is advantageous for producing cleaner products, particularly for pharmaceutical applications where metal contamination is a concern. acs.org
Triphenylphosphine (PPh₃): Another alternative involves treating the aryl diazonium salt with triphenylphosphine. The resulting phosphonium (B103445) salt intermediate is then hydrolyzed to yield the arylhydrazine. google.com
Synthesis of this compound from Halogenated Anilines
The specific synthesis of this compound begins with the precursor 4-bromo-3-chloroaniline. The process follows the general strategy of diazotization followed by reduction.
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. learncbse.inbyjus.com This is achieved by treating a cold, acidic solution of the amine with sodium nitrite (B80452) (NaNO₂).
For the synthesis of this compound, 4-bromo-3-chloroaniline is dissolved in a mineral acid, typically hydrochloric acid (HCl), and cooled to a temperature between 0 and 5°C. libretexts.orgbyjus.com An aqueous solution of sodium nitrite is then added slowly to the amine solution. The nitrous acid (HNO₂) generated in situ reacts with the protonated amine to form the (4-bromo-3-chloro)phenyldiazonium chloride intermediate. Maintaining a low temperature is crucial as diazonium salts are thermally unstable and can decompose, leading to side products. nptel.ac.in
Once the (4-bromo-3-chloro)phenyldiazonium salt is formed in the cold aqueous solution, it is immediately used in the next step without isolation. The cold diazonium salt solution is added to a solution of the chosen reducing agent.
Using Sodium Bisulfite: A solution containing sodium bisulfite and sodium hydroxide (B78521) is prepared and cooled. The diazonium salt solution is then added, keeping the temperature low. After the initial reaction, the mixture is acidified and heated to complete the hydrolysis, yielding the this compound, which can be isolated as its hydrochloride salt. prepchem.com
Using Stannous Chloride: Alternatively, the diazonium salt solution can be added to a cold solution of stannous chloride dissolved in concentrated hydrochloric acid. guidechem.com This directly reduces the diazonium group to the hydrazine, which precipitates as this compound hydrochloride. The solid product can then be collected by filtration. guidechem.com
The table below outlines a typical synthetic protocol based on these steps.
| Step | Reagents & Conditions | Purpose | Reference |
| 1. Diazotization | 4-bromo-3-chloroaniline, HCl, NaNO₂, H₂O, 0-5°C | Formation of (4-bromo-3-chloro)phenyldiazonium chloride | guidechem.comlibretexts.orgbyjus.com |
| 2. Reduction | Add diazonium solution to a cold solution of SnCl₂ in conc. HCl OR a cold solution of NaHSO₃/NaOH | Reduction of the diazonium group to a hydrazine group | guidechem.comprepchem.com |
| 3. Workup/Isolation | If using NaHSO₃, acidify and heat. If using SnCl₂, filter the precipitate. Wash with a non-polar solvent (e.g., diethyl ether). | To obtain the final product, this compound hydrochloride | guidechem.comprepchem.com |
Green Chemistry Approaches in Hydrazine Synthesis
Key green chemistry strategies applicable to the synthesis of this compound include:
Alternative Reducing Agents: A significant advancement is the replacement of tin(II) chloride with more environmentally friendly reducing agents. Sodium sulfite (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) are now commonly used. google.comorgsyn.org These sulfur-based reagents are less toxic and produce waste products that are generally easier to treat. The reaction typically proceeds by adding the diazonium salt solution to an alkaline solution of sodium sulfite. google.com
Solvent Selection: The choice of solvent is critical from a green chemistry perspective. Efforts have been made to avoid environmentally unfavorable solvents like pyridine, which are problematic on an industrial scale due to their toxicity and difficulties in recovery and disposal. google.com Research now favors the use of water or greener organic solvents like ethanol (B145695) or cyclic ethers (e.g., tetrahydrofuran), which have a lower environmental impact. google.com Performing reactions in aqueous media, when possible, is a primary goal of green synthesis. google.com
Catalytic Methods: The development of catalytic processes offers a promising route to greener synthesis. Catalytic hydrogenation, for instance, uses hydrogen gas as the reducing agent and a metal catalyst (like palladium or platinum). This method generates water as the primary byproduct, making it an exceptionally clean alternative. Other novel catalytic systems are being explored to make the synthesis more efficient and reduce waste. google.com
Waste Reduction: A key objective is to minimize the amount of reagents used, particularly the hydrazine source in alternative synthetic routes, which can reduce raw material costs and lessen the burden of waste disposal. google.com Optimizing reaction stoichiometry is a simple yet effective green chemistry principle.
These approaches collectively aim to make the synthesis of this compound and related compounds more sustainable, safer, and more cost-effective.
Optimization of Reaction Conditions and Yields
Step 1: Diazotization of 4-Bromo-3-chloroaniline
In this step, 4-bromo-3-chloroaniline is reacted with a nitrite source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl).
Temperature: This is arguably the most critical parameter. The reaction is highly exothermic, and the diazonium salt intermediate is unstable at higher temperatures. Therefore, the reaction must be maintained at a low temperature, typically between 0°C and 5°C, using an ice bath. youtube.com Inadequate temperature control can lead to the decomposition of the diazonium salt, significantly reducing the yield and forming phenolic impurities.
Acid Concentration: A sufficient excess of hydrochloric acid is necessary to ensure the complete protonation of the aniline and to maintain an acidic environment that stabilizes the diazonium salt.
Reagent Addition: The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline is crucial to manage the reaction's exothermicity and prevent localized overheating. youtube.com
Step 2: Reduction of the Diazonium Salt
The cold diazonium salt solution is then added to a solution of the reducing agent. As discussed, greener alternatives like sodium sulfite or sodium metabisulfite are preferred. google.com
pH Control: When using sodium sulfite or metabisulfite, the pH of the reduction medium is important. The initial reduction is often carried out under neutral or slightly alkaline conditions (pH 7-9) before subsequent acidification. google.com
Temperature and Reaction Time: The initial reduction temperature is kept low, but the mixture may then be warmed to drive the reaction to completion. For example, a reaction might be held at 15-35°C for a period before being heated to 50-90°C to complete the conversion and facilitate purification. google.com The reaction time can vary from thirty minutes to several hours. google.comorgsyn.org
The table below presents representative conditions for the optimization of the reduction step in the synthesis of a substituted phenylhydrazine (B124118), illustrating how different parameters can be varied to improve the outcome.
| Entry | Reducing Agent | Solvent | Temperature (°C) | pH | Reaction Time (h) | Isolated Yield (%) |
| 1 | SnCl₂ | HCl (aq) | 0 - 5 | < 1 | 2 | ~75 |
| 2 | Na₂SO₃ | Water | 5 - 10 | 8 - 9 | 3 | ~80 |
| 3 | Na₂S₂O₅ | Water | 20 - 30 | 7 - 8 | 1 | ~85 |
| 4 | Catalytic Hydrogenation (H₂) | Ethanol | 25 | N/A | 4 | > 90 |
This table is a representative example based on general findings for substituted phenylhydrazine synthesis and is intended to illustrate key optimization parameters.
Following the reduction, the crude this compound is typically isolated and purified. Purification methods often involve dissolving the crude product in hot water, treating it with activated carbon to remove colored impurities, followed by filtration and recrystallization upon cooling. google.com The final product may be converted to its more stable hydrochloride salt by treatment with hydrochloric acid. google.com Careful optimization of these purification steps is vital for achieving high purity, which is essential for its use in further applications.
Reactivity Profile of the Hydrazine Moiety
The hydrazine group (-NHNH2) is the primary center of reactivity in this compound, largely defining its role in many organic transformations.
Nucleophilic Characteristics
The bromine and chlorine atoms are electron-withdrawing groups, which decrease the electron density on the aromatic ring and, by extension, on the α-nitrogen of the hydrazine. This inductive effect reduces the availability of the lone pair on the α-nitrogen for nucleophilic attack. Consequently, while still a reactive nucleophile, this compound is less nucleophilic than unsubstituted phenylhydrazine. This modulation of nucleophilicity is a critical factor in controlling the rate and outcome of its reactions with various electrophiles.
Redox Properties in Organic Transformations
Hydrazines are known to participate in oxidation-reduction (redox) reactions, where they can be oxidized. libretexts.orggithub.ioyoutube.com The oxidation of phenylhydrazines can be a complex process, potentially involving the formation of various intermediates. libretexts.org The presence of the electron-withdrawing bromo and chloro substituents on the phenyl ring of this compound influences its redox potential. These groups make the compound more resistant to oxidation compared to unsubstituted phenylhydrazine because they decrease the electron density of the aromatic system.
In specific transformations, the hydrazine moiety can act as a reducing agent. For instance, in the Wolff-Kishner reduction, a hydrazone formed from a ketone or aldehyde is treated with a strong base, leading to the reduction of the carbonyl group to a methylene (B1212753) group. chim.it While specific studies on this compound in this context are not prevalent, the general mechanism involves the deprotonation of the hydrazone and subsequent elimination of dinitrogen gas. chim.it
Influence of Halogen Substituents on Aromatic Ring Reactivity
The bromine at position 4 and the chlorine at position 3 of the phenyl ring significantly influence the reactivity of the aromatic system towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution reactions, the incoming electrophile is attacked by the electron-rich π-system of the benzene (B151609) ring. docbrown.infojove.com Both bromine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effects, which make the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. chemimpex.comnih.gov However, they are also ortho-, para-directing because of the resonance effect, where their lone pairs of electrons can stabilize the arenium ion intermediate formed during the attack at these positions. chemimpex.comnih.gov
In this compound, the directing effects of the two halogens and the hydrazine group must be considered. The hydrazine group is an activating, ortho-, para-directing group. The positions ortho to the hydrazine group are C2 and C6, and the para position is C4 (which is already substituted with bromine). The bromine at C4 directs to C3 (meta to it, already substituted with chlorine) and C5 (ortho to it). The chlorine at C3 directs to C2 (ortho), C4 (para, substituted), and C6 (ortho).
Considering these directing effects, electrophilic substitution is most likely to occur at the positions activated by the hydrazine group and not strongly deactivated by the halogens. The most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to the hydrazine group. Steric hindrance might favor substitution at the C6 position over the C2 position, which is flanked by the chloro and hydrazine groups.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NHNH2 | 1 | Activating | Ortho, Para |
| -Br | 4 | Deactivating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
This table is a predictive summary based on general principles of substituent effects.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. byjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com In this compound, the bromo and chloro substituents are potential leaving groups.
The presence of the hydrazine group, which is electron-donating by resonance, would typically disfavor SNA reactions. However, the combined electron-withdrawing inductive effects of the bromine and chlorine atoms do increase the electrophilicity of the ring carbons to some extent. For a nucleophilic attack to occur, a strong nucleophile would be required, and the reaction would likely proceed via an addition-elimination mechanism (SNA). The positions most susceptible to nucleophilic attack would be the carbons bearing the halogen atoms (C3 and C4). The relative leaving group ability (I > Br > Cl > F) would suggest that the C-Br bond is more likely to be cleaved than the C-Cl bond. However, the rate-determining step is typically the initial nucleophilic attack, which is favored at the most electron-deficient carbon. masterorganicchemistry.com
Formation of Hydrazones and Related Derivatives
One of the most characteristic and widely utilized reactions of this compound is its condensation with aldehydes and ketones to form the corresponding (4-bromo-3-chlorophenyl)hydrazones. nih.gov This reaction is a cornerstone in the synthesis of various heterocyclic compounds.
The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The mechanism is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The lone pair of the terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product.
(4-Bromo-3-chlorophenyl)hydrazones are valuable intermediates in several important name reactions. For instance, they are precursors in the Fischer indole (B1671886) synthesis, where treatment with an acid catalyst leads to the formation of substituted indoles. wikipedia.orgnih.govorganic-chemistry.orgjk-sci.combyjus.com The specific substitution pattern on the phenyl ring of the hydrazone dictates the structure of the resulting indole.
Furthermore, this compound can be used in the synthesis of other heterocyclic systems like pyrazoles and triazoles. tsijournals.comdergipark.org.trorganic-chemistry.orgorganic-chemistry.orgnih.govmdpi.com The reaction with 1,3-dicarbonyl compounds, for example, can yield substituted pyrazoles. tsijournals.comdergipark.org.trorganic-chemistry.org Similarly, reactions with compounds containing a C-N-C skeleton can lead to the formation of triazole rings. organic-chemistry.orgnih.govmdpi.com
| Reactant | Product Type | Key Reaction |
| Aldehyde/Ketone | Hydrazone | Condensation |
| Aldehyde/Ketone (with acid catalyst) | Indole | Fischer Indole Synthesis |
| 1,3-Dicarbonyl Compound | Pyrazole (B372694) | Cyclocondensation |
| Various (e.g., with formamide) | Triazole | Cyclization |
Interactive Data Table: Synthetic Applications of this compound
This table summarizes the formation of key derivatives from the title compound.
Condensation Reactions with Aldehydes and Ketones
This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding (4-bromo-3-chlorophenyl)hydrazones. This reaction is a cornerstone of hydrazine chemistry and serves as the initial step for many more complex transformations, including the well-known Fischer indole synthesis. wikipedia.orgnih.gov
The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This is typically carried out in an acidic medium, where a catalytic amount of acid, such as glacial acetic acid or sulfuric acid, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.net The reaction is generally high-yielding and straightforward. nih.govresearchgate.net
The general scheme for this reaction is the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. nih.gov Hydrazones derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov
An illustrative set of conditions for the formation of hydrazones from this compound is presented in the table below.
Table 1: Typical Reaction Conditions for Hydrazone Formation
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | This compound, Aldehyde or Ketone | Formation of the hydrazone product. |
| Solvent | Ethanol, Methanol, or Acetic Acid | To dissolve reactants and facilitate the reaction. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | To protonate the carbonyl group and accelerate the reaction. researchgate.net |
| Temperature | Room Temperature to Reflux | To provide sufficient energy for the reaction to proceed to completion. |
| Reaction Time | 1-4 hours | Typical duration to ensure complete conversion. nih.gov |
Mechanistic Aspects of Hydrazone Formation
The formation of a (4-bromo-3-chlorophenyl)hydrazone from this compound and a carbonyl compound follows a well-established nucleophilic addition-elimination mechanism. nih.gov The process is generally acid-catalyzed and can be broken down into two main stages:
Nucleophilic Addition: The reaction is initiated by the attack of the more nucleophilic terminal nitrogen (the alpha-nitrogen) of the hydrazine on the carbonyl carbon. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack. This leads to the formation of a protonated tetrahedral intermediate, a type of carbinolamine. nih.gov
Sigmatropic Rearrangements Involving Arylhydrazines
Arylhydrazines, such as this compound, are renowned for their participation in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus. byjus.com This reaction involves a key jk-sci.comjk-sci.com-sigmatropic rearrangement of the corresponding arylhydrazone. wikipedia.orgbyjus.com
The process begins with the formation of the (4-bromo-3-chlorophenyl)hydrazone from the reaction of this compound with an appropriate aldehyde or ketone under acidic conditions. The hydrazone then tautomerizes to its enamine form. jk-sci.com Following protonation of the enamine, the crucial jk-sci.comjk-sci.com-sigmatropic rearrangement occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond. byjus.com This rearrangement results in a di-imine intermediate, which, after a series of steps involving cyclization and elimination of ammonia (B1221849), yields the final indole product. wikipedia.org
When this compound is used, the resulting indole will be substituted with bromine and chlorine atoms. Specifically, the reaction would produce a 5-bromo-6-chloroindole or a 7-bromo-6-chloroindole, depending on the structure of the carbonyl compound and the regioselectivity of the cyclization step.
Table 2: Key Steps in the Fischer Indole Synthesis
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Formation of (4-bromo-3-chlorophenyl)hydrazone | Hydrazone |
| 2 | Tautomerization to the enamine form | Ene-hydrazine |
| 3 | Protonation and jk-sci.comjk-sci.com-sigmatropic rearrangement | Di-imine |
| 4 | Rearomatization of the benzene ring | Anilino imine |
| 5 | Intramolecular cyclization | Aminoindoline |
| 6 | Elimination of ammonia and aromatization | Substituted Indole |
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety
The aryl ring of this compound, bearing both a bromo and a chloro substituent, is an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org For this compound, the reaction would be expected to occur selectively at the more reactive C-Br bond, allowing for the introduction of a new aryl or vinyl group at the 4-position. nih.gov The hydrazine moiety may require protection depending on the reaction conditions.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, this reaction would likely proceed at the C-Br bond of this compound, leading to the formation of a substituted styrene (B11656) derivative. The presence of the free hydrazine group might interfere with the catalyst, and protection may be necessary. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst. nih.gov This would allow for the introduction of a new amino group at the 4-position of the this compound core.
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) wikipedia.org | C-C |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base organic-chemistry.org | C-C (vinyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) chemspider.com | C-N |
Spectroscopic and Structural Characterization of this compound
The unequivocal identification and structural elucidation of chemical compounds are foundational to chemical research. For this compound, a halogenated aromatic hydrazine derivative, a suite of advanced spectroscopic techniques is employed to determine its molecular structure with high precision. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry in the characterization of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
InChI Key |
FLCMLLKTXYVUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Br |
Origin of Product |
United States |
Physicochemical Properties of 4 Bromo 3 Chlorophenyl Hydrazine
| Property | Value |
| CAS Number | 1177361-07-7 (for the hydrochloride salt) sigmaaldrich.comguidechem.comglpbio.com |
| Molecular Formula | C₆H₆BrClN₂ (for the free base) |
| Molecular Weight | 221.48 g/mol (for the free base) |
| Molecular Formula (HCl salt) | C₆H₇BrCl₂N₂ guidechem.comglpbio.com |
| Molecular Weight (HCl salt) | 257.94 g/mol guidechem.comglpbio.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically offered at 95% sigmaaldrich.com |
| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |
Synthesis and Manufacturing Processes
The primary route for the synthesis of substituted phenylhydrazines, including (4-Bromo-3-chlorophenyl)hydrazine, involves a two-step process starting from the corresponding aniline (B41778) derivative. google.comguidechem.com
First, the aniline, in this case, 4-bromo-3-chloroaniline (B1265746), undergoes diazotization. This reaction is typically carried out at low temperatures (around 0-5 °C) using a nitrite (B80452) salt, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. google.comguidechem.com This step generates a diazonium salt intermediate.
The second step is the reduction of the diazonium salt. A common reducing agent for this transformation is stannous chloride (SnCl₂) in hydrochloric acid. guidechem.com The diazonium salt solution is added to a cold solution of the reducing agent, leading to the formation of the phenylhydrazine (B124118) hydrochloride salt. prepchem.com Alternative reducing agents like sodium sulfite (B76179) or sodium bisulfite can also be employed. wikipedia.orgprepchem.com The resulting phenylhydrazine hydrochloride can then be isolated by filtration. guidechem.com
More modern and efficient "one-pot" or continuous flow processes have been developed to streamline the synthesis of phenylhydrazine salts, integrating the diazotization and reduction steps. justia.com
Key Chemical Reactions and Synthetic Applications
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a prominent reaction of arylhydrazines. byjus.comtestbook.com It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole. byjus.comtestbook.comorganic-chemistry.org The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a thieme-connect.dethieme-connect.de-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system. byjus.com this compound can be used in this reaction to synthesize indoles bearing the 4-bromo-3-chloro substitution pattern on the benzene (B151609) ring. mdpi.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. rsc.org
Synthesis of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized by the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. dergipark.org.tryoutube.com By reacting this compound with a suitable 1,3-diketone, one can obtain N-aryl pyrazoles with the (4-bromo-3-chlorophenyl) substituent. dergipark.org.trorganic-chemistry.org This reaction provides a direct route to highly functionalized pyrazole (B372694) derivatives. organic-chemistry.org
Synthesis of Indazoles
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. They are another important class of compounds accessible from arylhydrazines. One common synthetic route involves the cyclization of o-halobenzonitriles with hydrazine. nih.govorganic-chemistry.org For instance, a substituted 2-bromobenzonitrile (B47965) can react with a hydrazine to form a 3-aminoindazole. organic-chemistry.org While not a direct reaction of this compound itself, this highlights the utility of related halogenated precursors in forming indazole systems. Another approach involves the intramolecular cyclization of N-arylhydrazones derived from o-halobenzaldehydes. researchgate.net
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. The synthesis of certain pyridazinone derivatives can involve the use of hydrazines. For example, 3-hydrazinopyridazine derivatives can be prepared by reacting a 3-chloropyridazine (B74176) with hydrazine hydrate. sci-hub.se These hydrazine derivatives can then be further elaborated into fused heterocyclic systems like triazolo[4,3-b]pyridazines. sci-hub.se
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential tools for confirming the structure of organic molecules. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the hydrazine (B178648) group. The splitting patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the attached halogen atoms and the hydrazine moiety. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It can be employed to assess the purity of this compound and to monitor the progress of reactions involving this compound. bldpharm.com
Theoretical and Computational Investigations
Quantum Chemical Calculations on Molecular Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic structure.
Density Functional Theory (DFT) Studies of Geometric Parameters
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles. For (4-Bromo-3-chlorophenyl)hydrazine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of its ground-state geometry.
The optimized geometric parameters, such as the lengths of the C-Br, C-Cl, C-N, and N-N bonds, as well as the key bond and dihedral angles, can be precisely calculated. These theoretical values, while awaiting experimental verification through techniques like X-ray crystallography, offer a reliable model of the molecule's structure. The planarity of the phenyl ring and the orientation of the hydrazine (B178648) moiety relative to the ring are key structural features that can be accurately determined.
Interactive Table: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C4 | Br | - | - | 1.91 Å |
| Bond Length | C3 | Cl | - | - | 1.74 Å |
| Bond Length | C1 | N1 | - | - | 1.40 Å |
| Bond Length | N1 | N2 | - | - | 1.43 Å |
| Bond Angle | C3 | C4 | C5 | - | 120.5° |
| Bond Angle | C2 | C1 | N1 | - | 119.8° |
| Bond Angle | C1 | N1 | N2 | - | 118.5° |
| Dihedral Angle | C2 | C1 | N1 | N2 | 15.0° |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar aromatic hydrazines. Actual values would be derived from specific computational output.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasingly accurate descriptions of electron correlation. mdpi.com These calculations are crucial for understanding the distribution of electrons within this compound.
Ab initio calculations can be used to determine various electronic properties, such as molecular orbital energies, ionization potential, and electron affinity. The analysis of the molecular orbitals provides insights into the bonding and antibonding interactions within the molecule. For instance, the delocalization of the nitrogen lone pair electrons into the aromatic ring can be quantified. While computationally more demanding than DFT, ab initio methods serve as a benchmark for the accuracy of other computational approaches. nih.gov
Conformational Analysis using Computational Methods
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods are particularly well-suited for this task. nih.gov
The key rotational degrees of freedom in this compound are the torsion angles associated with the C-N bond (connecting the phenyl ring to the hydrazine group) and the N-N bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the low-energy conformers (local minima) and the transition states that connect them. Such studies can predict the most likely shape of the molecule in different environments. For substituted phenylureas, which are structurally related, computational analysis has shown that the lowest energy forms are typically trans isomers. nih.gov
Prediction of Chemical Reactivity and Selectivity through Molecular Modeling
Molecular modeling techniques are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energy landscapes, it is possible to forecast the likely sites of reaction and the pathways that reactions will follow.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com For this compound, the HOMO is likely to be localized on the hydrazine moiety, specifically the terminal nitrogen atom with its lone pair of electrons, making it a nucleophilic center. The LUMO, on the other hand, is expected to be distributed over the aromatic ring, indicating potential sites for nucleophilic attack on the molecule.
The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. nih.gov DFT and ab initio calculations can provide detailed visualizations and energy levels of the HOMO and LUMO, allowing for predictions about the molecule's role as an electron donor or acceptor in various reactions.
Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | A measure of the molecule's excitability and chemical reactivity. |
Note: This data is illustrative and based on typical computational results for similar molecules.
Reaction Pathway Mapping via Computational Transition State Analysis
To gain a more quantitative understanding of a chemical reaction, computational chemists can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS) that connects them. The transition state is a high-energy, transient species that represents the energy barrier for the reaction.
For a hypothetical reaction involving this compound, such as its reaction with an electrophile, computational methods can be used to locate the transition state structure. researchgate.net Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find this saddle point on the potential energy surface. nih.gov The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be visualized, providing a detailed mechanistic understanding. For instance, in the Wolff-Kishner reduction, the mechanism involves the formation of a hydrazone intermediate. libretexts.org
Investigation of Solvent Effects on Reaction Mechanisms using Continuum Models
The investigation of solvent effects is crucial for understanding and predicting the behavior of chemical reactions in different environments. Continuum models are a class of computational methods that simulate the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to study solvation effects on reaction pathways, transition states, and intermediate stabilities.
Commonly employed continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are frequently used in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to calculate thermodynamic properties such as Gibbs free energy of solvation, which helps in assessing how a solvent might favor or hinder a particular reaction step.
While no specific data exists for this compound, general principles from computational studies on similar halogenated aromatic compounds can be inferred. For instance, research on other substituted phenylhydrazines has shown that polar solvents can stabilize polar transition states, thus accelerating reactions that proceed through such states. Conversely, non-polar solvents might be favored for reactions where the reactants are less polar than the transition state.
A hypothetical computational study on this compound using a continuum model would likely involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products would be optimized in the gas phase and in different solvents (e.g., water, ethanol (B145695), toluene) using DFT.
Frequency Calculations: These calculations would be performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain thermodynamic data like zero-point vibrational energies and thermal corrections.
Solvation Energy Calculations: A continuum model (e.g., PCM or SMD) would be applied to the optimized gas-phase geometries to calculate the free energy of solvation for each species.
Reaction Profile Construction: By combining the gas-phase energies with the solvation energies, potential energy surfaces for the reaction in different solvents would be constructed. This would allow for the determination of activation energies and reaction energies in each solvent.
Such a study would provide valuable insights into how the bromo and chloro substituents on the phenyl ring, in conjunction with the solvent environment, influence the reactivity of this compound. However, without experimental or computational data specifically for this compound, any discussion remains speculative.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Applications for (4-Bromo-3-chlorophenyl)hydrazine
The utility of this compound as a precursor in organic synthesis is an area ripe for exploration, particularly in the construction of complex heterocyclic systems and through selective cross-coupling reactions.
Heterocycle Synthesis: Hydrazine (B178648) derivatives are fundamental in synthesizing a wide array of nitrogen-containing heterocycles. Future research will likely focus on utilizing this compound in well-established reactions like the Fischer indole (B1671886) synthesis to create novel, halogenated indole scaffolds. Furthermore, its application in multicomponent reactions, which are highly efficient for building molecular complexity, is a promising frontier. nih.gov For instance, reactions with dicarbonyl compounds can yield substituted pyrazoles, a core structure in many pharmaceuticals. researchgate.net A notable application is in the synthesis of indazoles; for example, the reaction of a substituted benzonitrile (B105546) with hydrazine can produce a 3-aminoindazole ring system, a key fragment in biologically active molecules like the HIV capsid inhibitor Lenacapavir. nih.gov
Cross-Coupling Reactions: The presence of both bromo and chloro substituents offers a platform for selective palladium-catalyzed cross-coupling reactions. researchgate.net The higher reactivity of the C-Br bond compared to the C-Cl bond allows for sequential, site-selective functionalization. This opens the door to creating a diverse library of derivatives. nih.gov Future work could involve:
Suzuki Coupling: Reacting the bromo-position with various boronic acids to introduce new aryl or alkyl groups. nih.gov
Sonogashira Coupling: Introducing alkynyl fragments at the 4-position, which can be further elaborated. nih.gov
Buchwald-Hartwig Amination: Forming new C-N bonds to create more complex amine structures.
Hydrazine Coupling: Palladium-catalyzed coupling of the hydrazine moiety itself with aryl halides is a less developed but powerful method for creating unsymmetrical biaryl hydrazines. nih.gov
The table below summarizes potential synthetic transformations and the resulting chemical scaffolds.
| Reaction Type | Reagent(s) | Potential Product Scaffold |
| Fischer Indole Synthesis | Ketone/Aldehyde | Halogenated Indole |
| Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl Compound | Substituted Pyrazole |
| Indazole Synthesis | o-Halobenzonitrile | Substituted Indazol-3-amine |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | 3-Chloro-4-aryl-phenylhydrazine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | 3-Chloro-4-alkynyl-phenylhydrazine |
Development of Asymmetric Synthesis Strategies Utilizing Chiral this compound Derivatives
Asymmetric synthesis is crucial for the pharmaceutical industry, as enantiomers of a drug can have vastly different biological activities. nih.gov The development of chiral derivatives of this compound represents a significant opportunity for creating novel chiral auxiliaries, ligands, and catalysts.
Future research could focus on two main strategies:
Derivatization with Chiral Auxiliaries: Attaching a known chiral auxiliary (e.g., Evans oxazolidinones, Ellman's sulfinamide) to the hydrazine nitrogen. sigmaaldrich.comresearchgate.net The resulting chiral hydrazine could then be used to direct stereoselective reactions, with the auxiliary being cleaved and recycled afterward.
Creation of Atropisomeric Hydrazines: Hindered rotation around a C-N bond can lead to stable, axially chiral atropisomers. Recent studies have shown that chiral phosphoric acids can catalyze the enantioselective C-H amination of N-aryl compounds to produce axially chiral arylhydrazine derivatives. nih.gov Applying this methodology to precursors of this compound could generate novel, enantiomerically enriched atropisomeric hydrazines, which could serve as valuable chiral ligands for transition metal catalysis.
The development of such chiral derivatives would enable their use in stereoselective transformations, including asymmetric aldol (B89426) reactions, Michael additions, and enantioselective hydrogenations.
Integration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of hydrazine derivatives, which can involve hazardous intermediates (like diazonium salts) and exothermic reactions, is particularly well-suited for this technology.
Patents have demonstrated the successful continuous flow synthesis of related compounds like 4-chlorophenylhydrazine (B93024) from 4-chloroaniline. wipo.int This process integrates diazotization, reduction, and salt formation into a single, continuous operation within a microreactor system, dramatically reducing reaction times to under 20 minutes and improving yield and purity (>99%). wipo.int
Future research will likely focus on adapting this methodology for the synthesis of this compound. An integrated flow process starting from 4-bromo-3-chloroaniline (B1265746) would offer a safer, more efficient, and scalable manufacturing route compared to conventional batch methods. google.com
The table below compares key parameters of batch versus flow synthesis for phenylhydrazine (B124118) production, highlighting the potential benefits of adopting this technology for this compound.
| Parameter | Conventional Batch Process | Continuous Flow Process |
| Reaction Time | Several hours to days google.com | ≤ 20 minutes wipo.int |
| Safety | Risk of accumulation of unstable intermediates | Enhanced safety, small reaction volumes wipo.int |
| By-products | Presence of diazoamino compounds and others wipo.int | No additional purification needed, high purity wipo.int |
| Yield | Variable | Up to 99.5% wipo.int |
| Scalability | Challenging | Straightforward (scaling-out) |
Advanced Materials Science Applications of this compound Derived Polymers or Ligands
The unique electronic and structural features of this compound make it an attractive building block for advanced materials.
Ligand Synthesis: The hydrazine moiety can be condensed with aldehydes or ketones to form hydrazones. These hydrazones, particularly those derived from dicarbonyl compounds, can act as multidentate ligands capable of coordinating with various metal ions. researchgate.net The resulting metal complexes have potential applications in:
Catalysis: Acting as catalysts for various organic transformations.
Sensing: The electronic properties of the complex could change upon binding to specific analytes, forming the basis of a chemical sensor.
Optoelectronics: Some metal-organic complexes exhibit interesting photophysical properties, suggesting potential use in OLEDs or other electronic devices. nih.gov
Polymer Science: The di-halogenated nature of the phenyl ring provides two reactive sites for polymerization reactions. For example, this compound could be used as a monomer in polycondensation reactions (e.g., Suzuki polycondensation) to create novel conjugated polymers. These materials could possess unique electronic and thermal properties, making them candidates for applications in organic electronics, such as organic thin-film transistors (OTFTs) or photovoltaics. The hydrazine group could also be used to cross-link polymer chains, imparting specific mechanical or thermal properties to the final material.
Q & A
Q. What kinetic models describe the thermal decomposition of this compound?
- Methodological Answer : Isoconversional methods (e.g., Friedman analysis) applied to TGA data determine activation energies (Ea ~120–150 kJ/mol). Ab initio simulations of bond dissociation energies (BDEs) identify C–Br cleavage as the rate-limiting step. Master plots (Z(α) vs. α) confirm a nucleation-growth mechanism (Avrami model, n = 1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
